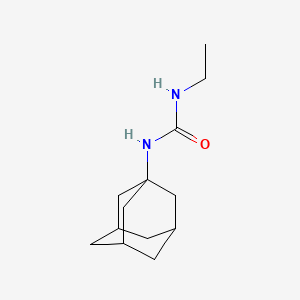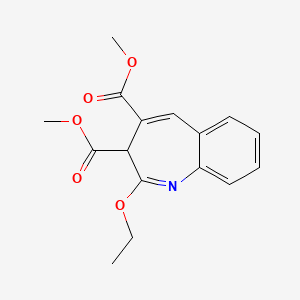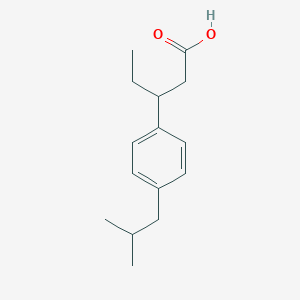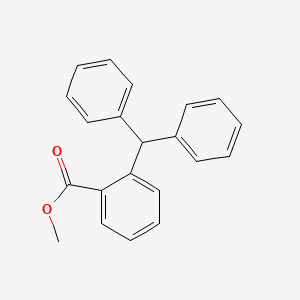
2-Acetylpyridine phenylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-pyridinyl)-1-ethanone N-phenylhydrazone is a hydrazone derivative formed by the condensation of 1-(2-pyridinyl)-1-ethanone with N-phenylhydrazine. Hydrazones are a class of organic compounds characterized by the presence of the functional group R1R2C=NNH2. These compounds are known for their versatility in organic synthesis and their applications in various fields, including materials science and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-pyridinyl)-1-ethanone N-phenylhydrazone can be synthesized through the condensation reaction between 1-(2-pyridinyl)-1-ethanone and N-phenylhydrazine. The reaction typically occurs in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80-90°C for several hours until the hydrazone product precipitates out .
Industrial Production Methods: The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-pyridinyl)-1-ethanone N-phenylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert the hydrazone to the corresponding amine.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted hydrazones and related derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-pyridinyl)-1-ethanone N-phenylhydrazone has found applications in several scientific research areas:
Chemistry: Used as a reagent in organic synthesis for the preparation of heterocyclic compounds and as intermediates in various reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.
Wirkmechanismus
The mechanism of action of 1-(2-pyridinyl)-1-ethanone N-phenylhydrazone involves its interaction with molecular targets through the hydrazone functional group. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the hydrazone group can undergo tautomerization, leading to different reactive species that can interact with biological molecules .
Vergleich Mit ähnlichen Verbindungen
- 1-(2-pyridinyl)-1-ethanone N-methylhydrazone
- 1-(2-pyridinyl)-1-ethanone N-ethylhydrazone
- 1-(2-pyridinyl)-1-ethanone N-benzylhydrazone
Uniqueness: 1-(2-pyridinyl)-1-ethanone N-phenylhydrazone is unique due to the presence of the phenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound in various applications .
Eigenschaften
CAS-Nummer |
7734-05-6 |
|---|---|
Molekularformel |
C13H13N3 |
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
N-(1-pyridin-2-ylethylideneamino)aniline |
InChI |
InChI=1S/C13H13N3/c1-11(13-9-5-6-10-14-13)15-16-12-7-3-2-4-8-12/h2-10,16H,1H3 |
InChI-Schlüssel |
IAHWYHYXNQDZNV-UHFFFAOYSA-N |
Isomerische SMILES |
C/C(=N/NC1=CC=CC=C1)/C2=CC=CC=N2 |
Kanonische SMILES |
CC(=NNC1=CC=CC=C1)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(3-nitrobenzoyl)-4-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B11939645.png)










![[1-(Trimethylsilyl)cyclopropyl]methyl trifluoroacetate](/img/structure/B11939711.png)
![(1E)-1-(4-hydroxyphenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11939717.png)
